2-Amino-4-ethyl-1H-pyrrole-3-carbonitrile
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Overview
Description
2-Amino-4-ethyl-1H-pyrrole-3-carbonitrile is a heterocyclic organic compound that features a pyrrole ring substituted with an amino group at position 2, an ethyl group at position 4, and a nitrile group at position 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-ethyl-1H-pyrrole-3-carbonitrile typically involves the reaction of suitable precursors under controlled conditions. One common method involves the cyclization of an appropriate precursor such as 4-ethyl-3-oxobutanenitrile with an amine source. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-ethyl-1H-pyrrole-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives with different oxidation states.
Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.
Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrole-3-carboxylic acid derivatives, while reduction can produce 2-amino-4-ethyl-1H-pyrrole-3-amine.
Scientific Research Applications
2-Amino-4-ethyl-1H-pyrrole-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: Utilized in the production of advanced materials, such as conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism by which 2-Amino-4-ethyl-1H-pyrrole-3-carbonitrile exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, influencing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-methyl-1H-pyrrole-3-carbonitrile: Similar structure but with a methyl group instead of an ethyl group.
2-Amino-5-ethyl-1H-pyrrole-3-carbonitrile: Similar structure but with the ethyl group at position 5 instead of position 4.
2-Amino-4-ethyl-1H-pyrrole-3-carboxamide: Similar structure but with a carboxamide group instead of a nitrile group.
Uniqueness
2-Amino-4-ethyl-1H-pyrrole-3-carbonitrile is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethyl group at position 4 and the nitrile group at position 3 provides distinct properties compared to its analogs, making it a valuable compound for various applications.
Properties
Molecular Formula |
C7H9N3 |
---|---|
Molecular Weight |
135.17 g/mol |
IUPAC Name |
2-amino-4-ethyl-1H-pyrrole-3-carbonitrile |
InChI |
InChI=1S/C7H9N3/c1-2-5-4-10-7(9)6(5)3-8/h4,10H,2,9H2,1H3 |
InChI Key |
XJZFYLQPGMMHMC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CNC(=C1C#N)N |
Origin of Product |
United States |
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